molecular formula C10H14BrNO4 B592246 Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate CAS No. 1312412-87-5

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate

Cat. No. B592246
M. Wt: 292.129
InChI Key: ZWMOSQYRIUMWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the empirical formula C10H14BrNO4 . It is also known by the synonym tert-butyl 2,4-dioxopiperidine-1-carboxylate . It is typically used for research purposes .


Synthesis Analysis

The synthesis of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate involves a reaction of tert-butyl 2,4-dioxopiperidine-1-carboxylate with N-bromosuccinimide in dry CCl4 . The reaction mixture is stirred at 10-15 °C for 2 hours and then evaporated under reduced pressure .


Molecular Structure Analysis

The molecular weight of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is 292.13 . Its molecular formula is C10H14BrNO4 . The InChI key for this compound is ZWMOSQYRIUMWSQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .


Physical And Chemical Properties Analysis

The compound is a white powder . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.27 mg/ml .

Scientific Research Applications

Structural Characterization and Synthetic Applications

  • X-ray Crystallography Insights : The structural characterization of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate derivatives through X-ray crystallography reveals their molecular packing and the influence of hydrogen bonds in their crystalline form. Such structural insights are crucial for understanding the reactivity and stereochemistry of these compounds in synthetic applications (Didierjean et al., 2004).

  • Stereoselective Syntheses : The compound serves as a precursor for stereoselective syntheses of various piperidine derivatives, highlighting its utility in producing compounds with specific stereochemical configurations, which is essential for the development of drugs with targeted biological activities (Boev et al., 2015).

  • Novel Synthesis Routes : Efficient synthesis methods for tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate derivatives have been developed, providing access to novel protein kinase inhibitors. These methods emphasize the importance of this compound as an intermediate in the synthesis of potentially therapeutic agents (Chen Xin-zhi, 2011).

Advancements in Molecular Design

  • Molecular Design and Analysis : Research into the synthesis and characterization of derivatives of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate contributes to the development of Schiff base compounds with potential applications in drug design and material science. These studies offer valuable insights into the molecular interactions and properties of these compounds (Çolak et al., 2021).

  • Catalyst-Free Synthesis of Heterocycles : The compound is used in catalyst-free conditions to synthesize naphtho[1,6]naphthyridine derivatives, showcasing its versatility in facilitating reactions that lead to complex heterocyclic structures without the need for metal catalysts. Such processes are valuable for creating environmentally friendly and sustainable synthetic routes (Mu et al., 2015).

Safety And Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOSQYRIUMWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate

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